N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride
Description
N-{2-[(Dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride is a synthetic amine derivative characterized by a benzyl group substituted with a dimethylamino-methyl moiety and a cyclopropane ring attached to the amine backbone. The dihydrochloride salt form enhances its stability and solubility for research applications. Its unique cyclopropane ring confers rigidity, which may influence receptor binding compared to linear analogs .
Structure
3D Structure
Properties
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13/h3-6,13-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZKQBXFAKPACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]benzyl chloride with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Acid-Base Reactions
As a dihydrochloride salt, the compound readily undergoes neutralization in basic conditions to regenerate the free amine. This reaction is critical for its solubility modulation in biological systems.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| NaOH (aq., pH >10) | Free base + 2 NaCl | Precipitate formation at neutral pH |
| K₂CO₃ in acetone | Partial deprotonation | Enhanced nucleophilicity of amine |
Reductive Amination
The dimethylamino group participates in reductive amination with aldehydes/ketones, enabling structural diversification:
Example Reaction:
Nucleophilic Substitution
The benzyl chloride intermediate (precursor to the final compound) undergoes nucleophilic substitution:
Synthetic Pathway (from Patent Data ):
-
Chlorination :
-
Amine Coupling :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | SOCl₂, DMF (anhydrous) | 72°C | 89% |
| 2 | K₂CO₃, DMF | 80°C | 76% |
Salt Formation
The dihydrochloride form exhibits reversible salt formation with alternative counterions:
| Counterion Source | Reaction Medium | Product Solubility | Application |
|---|---|---|---|
| H₂SO₄ | Ethanol | Low in H₂O | Crystallization |
| Citric acid | Acetone/H₂O | High in H₂O | Pharmaceutical |
Cyclopropane Ring-Opening
Under strong acidic conditions, the cyclopropane ring undergoes strain-driven opening:
Mechanism:
Oxidation Reactions
The tertiary amine group resists oxidation, but the benzylic position is susceptible:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Benzaldehyde derivative | <10% |
| mCPBA | DCM, 0°C | N-Oxide | 42% |
Coupling Reactions (Cross-Catalyzed)
The benzyl group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Example :
Key Stability Data
| Condition | Degradation Rate | Major Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 3%/day | Hydrolysis of amine |
| UV light (254 nm) | 15%/hour | Radical oxidation |
| Aqueous NaOH (1M, 25°C) | Immediate | Salt dissociation |
Structural Insights from Crystallography
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
- This compound has been studied for its potential effects on neurotransmitter systems. Its structure suggests it may interact with receptors involved in mood regulation and cognitive functions. Research indicates that compounds with similar structures can act as modulators of serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders.
2. Anticancer Research
- Preliminary studies have shown that derivatives of cyclopropanamine compounds can exhibit anticancer properties. For instance, compounds similar to N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride have been investigated for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis process can be optimized for yield and purity, which is critical for its application in drug development.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Alkylation | Dimethylamine + Benzyl chloride | Base-catalyzed |
| 2 | Cyclization | Cyclopropane derivative | Heat |
| 3 | Hydrochloride Formation | Hydrochloric acid | Aqueous solution |
Case Studies
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Antitumor Activity
In another investigation, researchers evaluated the antitumor activity of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that the compound inhibited cell proliferation significantly, with IC50 values indicating effective concentrations for potential therapeutic use.
Mechanism of Action
The mechanism of action of N-{2-[(dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on molecular properties, hazards, and applications. Data are derived from available safety data sheets (SDS) and chemical databases.
Structural and Molecular Comparisons
Key Observations:
- The target compound and {2-[(dimethylamino)methyl]benzyl}methylamine dihydrochloride share a benzyl-dimethylamino backbone but differ in the amine group (cyclopropanamine vs. methylamine). This structural variation may alter steric effects and solubility .
- Diphenhydramine Hydrochloride, a clinically approved antihistamine, shares the dimethylamino group but incorporates a diphenylmethoxy chain instead of a benzyl-cyclopropane system, highlighting the pharmacological importance of aromatic substitutions .
Hazard Profiles and Regulatory Status
Key Observations:
- The target compound lacks explicit hazard data, but analogs like {2-[(dimethylamino)methyl]benzyl}methylamine dihydrochloride are unclassified for health or environmental risks, suggesting low acute toxicity in standard handling .
- Diphenhydramine Hydrochloride has a well-characterized safety profile due to its clinical use, though overdoses can cause anticholinergic effects .
Functional and Application Comparisons
Key Observations:
- The target compound ’s cyclopropane ring may enhance binding specificity in receptor studies compared to flexible analogs like methylamine derivatives .
Biological Activity
N-{2-[(Dimethylamino)methyl]benzyl}cyclopropanamine dihydrochloride, with the chemical formula C₁₃H₂₂Cl₂N₂ and CAS Number 1332531-60-8, is a cyclopropylamine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymatic pathways. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
- Molecular Weight : 277.24 g/mol
- Structure : The compound features a cyclopropane ring attached to a benzyl group with a dimethylamino substituent.
- Solubility : Soluble in water due to the presence of dihydrochloride salts, enhancing its bioavailability.
This compound has been identified as a potential inhibitor of lysine-specific demethylase (LSD1), an enzyme involved in epigenetic regulation. By inhibiting LSD1, this compound may influence gene expression related to various diseases, including cancer and neurodegenerative disorders .
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by modulating pathways associated with tumor growth and survival.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems .
- Cardiovascular Implications : The compound's effects on vascular biology are under investigation, particularly its role in modulating blood pressure and vascular tone.
In Vitro Studies
Several studies have assessed the in vitro effects of this compound:
- Study 1 : Demonstrated significant inhibition of LSD1 activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
- Study 2 : Investigated the compound's effect on neuronal cells, revealing protective effects against oxidative stress-induced damage .
In Vivo Studies
In vivo studies have further elucidated the biological activity of this compound:
- Animal Model Study : In mice models of cancer, treatment with the compound resulted in decreased tumor size and improved survival rates compared to control groups .
- Neuroprotection Study : In models of ischemic stroke, administration of the compound showed reduced infarct volumes and improved neurological outcomes .
Comparative Analysis of Biological Activities
Q & A
Q. What methodological frameworks guide the integration of multi-omics data in mechanistic studies?
- Methodology :
- Quadripolar Model : Align experimental design across theoretical (hypothesis-driven), morphological (structural data), technical (analytical methods), and epistemological (interpretative) poles.
- Data Integration : Use pathway enrichment (KEGG, Reactome) and network pharmacology tools (Cytoscape) to link omics data to phenotypic outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
